molecular formula C10H12ClNO3 B2842889 N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide CAS No. 877041-39-9

N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide

Cat. No. B2842889
CAS RN: 877041-39-9
M. Wt: 229.66
InChI Key: USJXRMSQAUJOMB-UHFFFAOYSA-N
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Description

“N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide” is a chemical compound with the CAS Number: 877041-39-9 . It has a molecular weight of 229.66 and its IUPAC name is N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide” is 1S/C10H12ClNO3/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

“N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide” is a powder that is stored at room temperature .

Scientific Research Applications

Carcinogenicity Studies

Research on compounds structurally related to N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide, such as 5-nitrofurans with heterocyclic substituents, has highlighted their carcinogenic potential. These studies have revealed the induction of tumors in animal models, suggesting the significance of understanding the carcinogenicity of such compounds (Cohen et al., 1975).

Comparative Metabolism

Investigations into the metabolism of chloroacetamide herbicides and their derivatives in human and rat liver microsomes have provided insights into the metabolic pathways involved. This research is crucial for understanding the biological interactions and potential health impacts of these compounds (Coleman et al., 2000).

Antimicrobial and Antimalarial Activity

Synthetic efforts have led to the development of novel derivatives with antimicrobial properties. For example, the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and related compounds have shown promising results against microbial pathogens. Such studies are pivotal for the discovery of new therapeutic agents (Altalbawy, 2013).

Neuroprotective and Therapeutic Potential

Research on multifunctional amides has indicated moderate enzyme inhibitory potentials and mild cytotoxicity, with implications for treating neurodegenerative diseases like Alzheimer's. These findings underline the therapeutic potential of compounds with structures similar to N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide (Hassan et al., 2018).

Environmental Impact and Herbicide Safeners

The environmental fate and activity of related chloroacetamide herbicides have been examined, providing valuable information on their behavior in agricultural settings and potential impacts on ecosystems. Such studies are essential for developing safer and more effective agricultural chemicals (Banks & Robinson, 1986).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-[[5-(2-chloropropanoyl)furan-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJXRMSQAUJOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(O1)CNC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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